molecular formula C19H12Cl2F4N2O2 B2645999 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one CAS No. 303144-78-7

3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one

Cat. No.: B2645999
CAS No.: 303144-78-7
M. Wt: 447.21
InChI Key: MQXBEGVGQLPUGF-UHFFFAOYSA-N
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Description

3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one is a complex organic compound characterized by its unique structure, which includes chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5’-(trifluoromethyl)-4H-[1,2’-bipyridine]-4-one apart is its combination of chloro, fluoro, and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F4N2O2/c1-10-17(29-9-12-13(20)3-2-4-15(12)22)16(28)5-6-27(10)18-14(21)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBEGVGQLPUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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